molecular formula C7H15NO2 B2773857 Ethyl 2-(propylamino)acetate CAS No. 40693-96-7

Ethyl 2-(propylamino)acetate

Cat. No. B2773857
CAS RN: 40693-96-7
M. Wt: 145.202
InChI Key: JJUSZJBGNONFQT-UHFFFAOYSA-N
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Patent
US04645838

Procedure details

5.53 ml (50 mM) of ethyl bromoacetate were added dropwise to a solution of 20.5 ml (250 mM) of n-propylamine in 50 ml of CH2Cl2 at 0°. The reaction mixture was then warmed to room temperature and stirred for 1 hour, then concentrated to remove volatiles through a short path distillation head at atmospheric pressure. The residual liquid was taken up in ether and washed with saturated aqueous NaHCO3. The layers were separated and the ether layer was washed once with brine then dried over anhydrous MgSO4. The ether was removed to yield 7.16 g of ethyl N-(n-propyl)-glycinate as a pale yellow liquid.
Quantity
5.53 mL
Type
reactant
Reaction Step One
Quantity
20.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[CH2:8]([NH2:11])[CH2:9][CH3:10]>C(Cl)Cl>[CH2:8]([NH:11][CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4])[CH2:9][CH3:10]

Inputs

Step One
Name
Quantity
5.53 mL
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
20.5 mL
Type
reactant
Smiles
C(CC)N
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to remove volatiles
DISTILLATION
Type
DISTILLATION
Details
through a short path distillation head at atmospheric pressure
WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the ether layer was washed once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
The ether was removed

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CC)NCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 7.16 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.